Selpercatinib

Catalog No.
S542954
CAS No.
2152628-33-4
M.F
C29H31N7O3
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selpercatinib

CAS Number

2152628-33-4

Product Name

Selpercatinib

IUPAC Name

6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C29H31N7O3

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3

InChI Key

XIIOFHFUYBLOLW-UHFFFAOYSA-N

SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O

solubility

<1 mg/mL

Synonyms

Selpercatinib

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O

The exact mass of the compound Selpercatinib is 525.2488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Targeting RET Alterations:

  • RET gene fusions or mutations can cause abnormal cell growth and tumor formation in various cancers. Selpercatinib acts as a RET inhibitor, specifically targeting these alterations and potentially halting cancer cell proliferation [].

Clinical Trial Evidence:

  • The approval of Selpercatinib for specific cancers by the US Food and Drug Administration (FDA) was based on a clinical trial called LIBRETTO-001. This study showed promising results, with a significant number of patients experiencing tumor shrinkage and treatment response across different RET-altered cancer types [].

Ongoing Research:

  • Selpercatinib continues to be explored in ongoing clinical trials for various RET-positive cancers. These trials aim to evaluate its efficacy and safety in a broader patient population and in combination with other therapies [].

Future Directions:

  • Research is ongoing to understand the long-term effects of Selpercatinib and identify potential resistance mechanisms that may develop in patients over time. Additionally, scientists are exploring the use of Selpercatinib in earlier stages of RET-positive cancers to potentially prevent tumor progression [].

Selpercatinib is an orally administered selective inhibitor of the RET (rearranged during transfection) tyrosine kinase, which plays a crucial role in cell signaling pathways associated with growth and differentiation. This small molecule, marketed under the brand name Retevmo, is primarily utilized in the treatment of cancers characterized by alterations in the RET gene, such as non-small cell lung cancer and medullary thyroid cancer. The compound has garnered attention for its specificity towards RET kinases, making it a pivotal therapy for patients with RET-driven malignancies .

Selpercatinib acts as a highly selective inhibitor of the RET protein, a receptor tyrosine kinase. RET plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Mutations or fusions in the RET gene can lead to its abnormal activation, promoting uncontrolled cell proliferation and tumor formation [].

By binding to the ATP-binding pocket of the RET kinase domain, selpercatinib disrupts the transfer of phosphate groups, a critical step in RET signaling. This inhibition blocks the downstream signaling cascade, ultimately leading to cancer cell death or growth arrest [].

Clinical trials and ongoing research have identified potential safety concerns associated with selpercatinib treatment:

  • Hepatotoxicity: Liver damage is a common side effect, with elevated liver enzymes observed in a significant portion of patients []. Regular monitoring of liver function is crucial during treatment.
  • Hypertension: Selpercatinib can cause high blood pressure, requiring close monitoring and potential medication adjustments [].
  • QTc prolongation: The drug may prolong the QT interval on electrocardiograms, potentially increasing the risk of irregular heartbeats []. Electrocardiogram monitoring is recommended.
  • Bleeding events: An increased risk of bleeding has been reported, requiring caution in patients prone to bleeding or taking blood thinners [].
  • Embryo-fetal toxicity: Selpercatinib can cause harm to a developing fetus. Women of childbearing potential should be advised to avoid pregnancy during treatment.

Selpercatinib functions by binding to the ATP-binding site of the RET kinase, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways that lead to tumor cell proliferation. The inhibition mechanism involves competitive binding with ATP, which effectively locks the kinase in an inactive state. This action prevents the activation of signaling cascades that are critical for cancer cell survival and growth .

The chemical formula for selpercatinib is C29H31N7O3, with a molecular weight of approximately 525.613 g/mol. Its structure includes various functional groups that contribute to its pharmacological activity, including a pyrazolo[1,5-a]pyridine core and multiple nitrogen-containing moieties .

Selpercatinib exhibits potent biological activity against various RET mutations and fusions, displaying IC50 values ranging from 0.92 to 67.8 nM depending on the specific RET genotype. It is also noted for its inhibitory effects on other tyrosine kinase receptors such as vascular endothelial growth factor receptor 1, vascular endothelial growth factor receptor 3, and fibroblast growth factor receptors 1, 2, and 3 at clinically relevant concentrations . The drug has shown significant efficacy in clinical trials, achieving objective response rates in patients with RET-altered tumors.

The synthesis of selpercatinib involves several complex organic reactions to construct its multi-functional structure. Key steps typically include:

  • Formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions.
  • Introduction of substituents such as hydroxy groups and alkoxy chains via nucleophilic substitutions.
  • Final coupling reactions to attach various nitrogen-containing groups that enhance its selectivity towards RET kinases.

The precise synthetic pathway may vary based on specific laboratory techniques and conditions employed during the synthesis process .

Selpercatinib is primarily indicated for:

  • Treatment of adults with advanced or metastatic non-small cell lung cancer harboring RET gene fusions.
  • Management of medullary thyroid cancer in patients with RET alterations.
  • It has also received accelerated approval for use in pediatric populations aged twelve years and older .

The drug's unique targeting mechanism allows it to provide therapeutic benefits where conventional treatments may fail.

Selpercatinib has been shown to interact with various drugs due to its metabolism primarily through the cytochrome P450 system, particularly CYP3A4. Notable interactions include:

  • Increased levels of midazolam when co-administered with selpercatinib due to CYP3A4 inhibition.
  • Decreased bioavailability when taken with proton pump inhibitors like omeprazole due to pH-dependent solubility changes.
  • Altered pharmacokinetics when combined with other agents affecting liver enzyme activity.

Monitoring for potential drug-drug interactions is essential during treatment to avoid adverse effects .

Several compounds exhibit similar mechanisms or target pathways as selpercatinib. These include:

Compound NameMechanism of ActionIndications
PralsetinibSelective RET inhibitorNon-small cell lung cancer, thyroid cancers
VandetanibInhibits vascular endothelial growth factor receptor and RETMedullary thyroid cancer
CabozantinibMulti-targeted kinase inhibitor (including MET and VEGFR)Medullary thyroid cancer, renal cell carcinoma

Uniqueness of Selpercatinib

Selpercatinib stands out due to its high specificity for RET kinases compared to other inhibitors that may target multiple pathways or kinases indiscriminately. Its ability to effectively treat cancers driven by specific RET alterations makes it a vital option in precision oncology .

Chemical Identity and Nomenclature

IUPAC Name and Chemical Formula (C29H31N7O3)

Selpercatinib possesses the systematic International Union of Pure and Applied Chemistry name: 6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]hept-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile [1] [7] [8]. This complex nomenclature reflects the intricate multi-ring structure characteristic of this advanced kinase inhibitor compound [3].

The molecular formula of selpercatinib is C29H31N7O3, indicating a composition of twenty-nine carbon atoms, thirty-one hydrogen atoms, seven nitrogen atoms, and three oxygen atoms [1] [2] [3]. This elemental composition places selpercatinib within the category of nitrogen-rich heterocyclic organic compounds with significant molecular complexity [4] [5].

Structural Identifiers (CAS, InChI, SMILES)

The Chemical Abstracts Service registry number for selpercatinib is 2152628-33-4, providing a unique numerical identifier for this compound in chemical databases and regulatory systems [1] [2] [6]. Additional standardized identifiers include the European Community number 843-660-2 and the Unique Ingredient Identifier CEGM9YBNGD [1].

The International Chemical Identifier representation is: InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3 [4]. The corresponding InChI Key is XIIOFHFUYBLOLW-UHFFFAOYSA-N, providing a hashed version for rapid database searching [4].

The Simplified Molecular Input Line Entry System representation is: COC1=NC=C(CN2C3CC2CN(C3)C4=CC=C(C=N4)C5=CC(OCC(C)(C)O)=CN6N=CC(C#N)=C56)C=C1 [4] [18]. This linear notation enables computational processing and structural analysis of the selpercatinib molecule [4].

Molecular Weight and Composition (525.613 g/mol)

The molecular weight of selpercatinib is precisely 525.613 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [10]. Some sources report slight variations such as 525.60 grams per mole or 525.6015 grams per mole, reflecting different measurement conditions and rounding conventions [3] [4] [5].

The exact mass of selpercatinib is 525.2488 atomic mass units, representing the mass calculated using the most abundant isotopes of each element [5]. This distinction between molecular weight and exact mass is crucial for mass spectrometric identification and structural confirmation [5].

PropertyValueUnit
Molecular Weight525.613g/mol
Exact Mass525.2488amu
Molecular FormulaC29H31N7O3-
Elemental CompositionC: 66.28%, H: 5.94%, N: 18.64%, O: 9.13%% by mass

Structural Architecture

Core Molecular Framework

Selpercatinib exhibits a complex multi-ring architecture centered around a pyrazolo[1,5-a]pyridine core structure [1] [7] [12]. This heterocyclic framework serves as the primary scaffold upon which additional functional groups and ring systems are attached [11] [12]. The molecule contains multiple interconnected ring systems including methylpyridine, 3,6-diazobicycloheptane, pyridine, and pyrazolopyridine moieties [12].

The structural analysis reveals that selpercatinib possesses a nine-membered pyrazolo ring system that occupies the adenosine pocket of its target receptor [11]. The compound's architecture is specifically designed to occupy both front and back pockets in the active site clefts through a novel binding mode that wraps around specific amino acid residues [11].

The central pyrazolo[1,5-a]pyridine ring system is substituted at multiple positions, with a carbonitrile group at the 3-position and a hydroxymethylpropoxy group attached to the pyrazolo ring [7] [8]. This substitution pattern is critical for the compound's biological activity and binding specificity [8].

Functional Groups and Their Spatial Arrangement

The selpercatinib molecule contains several distinct functional groups arranged in specific spatial orientations [12]. The primary functional groups include a nitrile group (-C≡N), multiple methoxy groups (-OCH3), hydroxyl groups (-OH), and various nitrogen-containing heterocycles [7] [8] [12].

The compound features a 6-methoxypyridin-3-yl group connected through a methylene bridge to a 3,6-diazabicyclo[3.1.1]heptane system [7] [8]. This bicyclic diazabicycloheptane structure provides conformational rigidity and specific spatial positioning of the attached pyridine ring [11] [12].

A 2-hydroxy-2-methylpropoxy substituent is attached to the pyrazolo[1,5-a]pyridine core, contributing to the compound's overall three-dimensional structure and binding properties [7] [8]. The spatial arrangement of these functional groups creates distinct molecular regions that interact with specific binding sites on the target protein [11].

Functional GroupPositionSpatial Role
Carbonitrile3-position of pyrazolo[1,5-a]pyridineAdenosine pocket interaction
Methoxy6-position of pyridineHydrophobic contact
Hydroxymethylpropoxy6-position of pyrazolo[1,5-a]pyridineSolvent front projection
DiazabicycloheptaneBridging positionConformational rigidity

Stereochemical Considerations

Selpercatinib exhibits an achiral molecular structure with no defined stereocenters, as confirmed by crystallographic and computational analysis [4]. The stereochemistry classification indicates zero defined stereocenters out of two potential sites, with no E/Z centers present in the molecule [4]. This achiral nature simplifies the compound's synthesis and eliminates concerns regarding stereoisomeric purity [4].

The optical activity of selpercatinib is reported as none, consistent with its achiral structure [4]. The absence of asymmetric centers means that selpercatinib exists as a single structural entity without enantiomeric forms [4]. This structural characteristic is advantageous for pharmaceutical development as it eliminates the need for chiral separation or stereoselective synthesis [4].

Despite the overall achiral nature, the molecule possesses significant conformational complexity due to the multiple ring systems and rotatable bonds [12]. Computational analysis using density functional theory with the B3LYP method and 6-311G+(2d,p) basis set has revealed specific bond angles and bond lengths that define the three-dimensional structure [12].

Physicochemical Characteristics

Physical State and Appearance

Selpercatinib exists as an off-white to white solid powder under standard conditions [7] [10]. The compound exhibits a slightly hygroscopic nature, meaning it has a tendency to absorb moisture from the surrounding atmosphere [9]. This physical characteristic is important for storage and handling considerations in pharmaceutical applications [9].

The crystalline nature of selpercatinib has been extensively characterized, with multiple polymorphic forms identified [9] [14]. The most stable crystalline form, designated as Form 1, is present in commercial pharmaceutical preparations [14]. Additional polymorphic forms including Form A and Form B have been characterized, each exhibiting distinct physical properties [14] [24].

Form A of selpercatinib demonstrates superior thermal stability with a higher melting point and enthalpy of fusion compared to other polymorphic forms [14]. This form shows practically no interaction with water vapor, exhibiting non-hygroscopic behavior that preserves physicochemical properties regardless of relative humidity [14].

Physical PropertyValueMethod
Physical StateSolid powderVisual observation
ColorOff-white to whiteVisual assessment
HygroscopicitySlightly hygroscopicDynamic vapor sorption
CrystallinityCrystallineX-ray powder diffraction

Solubility and Partition Coefficients

The solubility profile of selpercatinib demonstrates significant pH dependence, with highest solubility observed in acidic media and decreasing solubility as pH increases [9]. In dimethyl sulfoxide, selpercatinib achieves a solubility of 33 milligrams per milliliter, equivalent to 62.78 millimolar concentration [15]. The compound shows poor solubility in water and ethanol, being classified as insoluble in these common solvents [15] [18].

Specific solubility data indicates that selpercatinib can be dissolved in dimethyl sulfoxide up to 20 millimolar concentration, while maintaining stability for analytical and research applications [7] [18]. The pH-dependent solubility profile is particularly relevant for pharmaceutical formulation development and bioavailability considerations [9].

The brain-to-plasma partition coefficient (Kp,uu,brain) of selpercatinib has been determined to be 0.20, indicating moderate central nervous system penetration [17]. This partition coefficient is relevant for understanding the compound's distribution and potential efficacy in treating central nervous system metastases [17].

SolventSolubilityConcentration
Dimethyl sulfoxide33 mg/mL62.78 mM
WaterInsoluble<0.1 mg/mL
EthanolInsoluble<0.1 mg/mL
Brain tissue (Kp,uu)0.20Partition coefficient

Stability Parameters

Stability studies of selpercatinib reveal differential behavior under various stress conditions [16] [19] [29]. The compound demonstrates remarkable stability under thermal and photolytic stress conditions, maintaining structural integrity when exposed to elevated temperatures and light [29]. However, selpercatinib shows significant degradation under acidic, alkaline, and oxidative conditions [16] [19] [29].

Under acidic degradation conditions, selpercatinib exhibits approximately 9.51% degradation with 90.49% of the compound remaining intact [16]. Basic degradation conditions result in more extensive decomposition, with studies showing degradation ranging from 90.08% to 98.71% depending on the specific alkaline conditions employed [16] [19]. Oxidative stress produces the most severe degradation, with up to 100% decomposition observed under hydrogen peroxide treatment [19] [29].

Thermal stability analysis using differential scanning calorimetry reveals an endothermic peak with onset at 212°C and peak maximum at 214°C when measured at a heating rate of 10 Kelvin per minute [14]. Thermogravimetric analysis shows minimal mass loss of less than 0.5% by weight when heated from 25°C to 200°C, indicating excellent thermal stability within the normal pharmaceutical storage range [14].

Stress ConditionDegradation (%)Remaining (%)Mass Balance (%)
Thermal<1.0>99.099.37
Photolytic2.6697.3498.64
Acidic9.5190.4997.53
Basic90.08-98.711.29-9.9298.22
Oxidative90.16-1000-9.8497.06

Patent-Derived Synthetic Pathways

The synthesis of selpercatinib has been comprehensively documented in the patent literature, with the primary synthetic route detailed in patent WO2018/071447A1 [1] [2]. This patent describes a multi-step synthetic approach that enables the efficient construction of the complex pyrazolo[1,5-a]pyridine core structure characteristic of selpercatinib [1] [3].

The patent-derived synthetic pathway follows a convergent strategy that begins with sulfonyl chloride as the initial raw material [1]. The synthesis involves a systematic seven-step sequence that constructs the target molecule through strategic bond-forming reactions. The process demonstrates careful consideration of regioselectivity and functional group compatibility, ensuring high yields and purity throughout the synthetic sequence [1] [4].

The synthetic route described in the patent represents an optimized approach that balances synthetic efficiency with commercial viability. The methodology incorporates established organic transformations while addressing the unique structural challenges presented by the selpercatinib scaffold, particularly the formation of the pyrazolo[1,5-a]pyridine heterocycle and the incorporation of the complex substituent pattern [1] [3].

Key Intermediates in Synthesis

The synthetic route to selpercatinib involves the preparation of several critical intermediates that serve as building blocks for the final molecule. The first key intermediate is the sulfonyl hydroxylamine compound (332), which is obtained through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (329) with tert-butyl hydroxycarbamate (330) under basic conditions [1] [4].

The formation of the N-aminopyridyl salt (334) represents another crucial intermediate in the synthesis. This compound is generated through the reaction of the sulfonyl hydroxylamine with pyridine (333), serving as an electrophilic source of nitrogen for subsequent cyclization reactions [1]. The N-aminopyridyl salt is particularly important as it provides the necessary reactive functionality for the construction of the pyrazolo[1,5-a]pyridine core structure [5] [6].

A pivotal intermediate in the synthetic sequence is the pyrazolopyridine core (336), which is formed through the reaction of the N-aminopyridyl salt with chloroacrylonitrile (335) [1]. This intermediate incorporates the essential heterocyclic framework that defines the pharmacological activity of selpercatinib. The formation of this core structure requires careful control of reaction conditions to ensure optimal regioselectivity and yield [5] [6].

The synthesis also involves the preparation of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile and 6-bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrile as important synthetic intermediates [7] [8]. These brominated intermediates serve as versatile building blocks that can undergo various cross-coupling reactions to introduce the complex substituent pattern required for selpercatinib [7] [8].

Reaction Mechanisms and Conditions

The synthetic route to selpercatinib employs a variety of reaction mechanisms, each requiring specific conditions to achieve optimal results. The initial formation of the sulfonyl hydroxylamine intermediate proceeds through a nucleophilic substitution mechanism, where the hydroxylamine nitrogen attacks the sulfonyl chloride electrophile [1]. This reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the process [1].

The cyclization reaction that forms the pyrazolo[1,5-a]pyridine core involves a [3+2] cycloaddition mechanism between the N-aminopyridyl salt and the α,β-unsaturated nitrile compound [5] [6]. This reaction has been extensively studied using TEMPO-mediated conditions, which serve both as a Lewis acid and as an oxidant to facilitate the annulation-aromatization process [5] [6]. The reaction typically proceeds at elevated temperatures and requires careful control of stoichiometry to achieve optimal yields [5] [6].

The demethylation step in the synthesis utilizes dodecanethiol (337) under basic conditions in warm dimethylformamide (DMF) [1]. This reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the methyl ether, resulting in the formation of the corresponding phenol (338) [1]. The reaction conditions must be carefully controlled to prevent over-reaction and maintain the integrity of other functional groups in the molecule [1].

The Suzuki-Miyaura cross-coupling reaction represents a critical step in the synthesis, where the triflate intermediate (339) is coupled with the boronate ester (340) to form the coupled product (341) [1]. This palladium-catalyzed reaction is conducted at temperatures lower than typically employed for such transformations, demonstrating the enhanced reactivity of the triflate leaving group compared to halide substituents [1]. The reaction conditions are optimized to achieve selective coupling at the triflate position while preserving the bromide functionality for subsequent transformations [1].

Process Impurities and Their Characterization

Known Process-Related Impurities (imp-A, imp-B, imp-C, imp-D)

The synthesis of selpercatinib generates several process-related impurities that are designated as imp-A, imp-B, imp-C, and imp-D [3] [9]. These impurities arise from various sources during the manufacturing process, including unreacted starting materials, synthetic intermediates, and side products from the primary synthetic transformations [3] [9]. The identification and characterization of these impurities are essential for quality control and regulatory compliance in pharmaceutical manufacturing [3] [9].

Impurity A (imp-A) is a process-related impurity that originates from incomplete conversion of starting materials or alternative reaction pathways during the synthesis [3] [9]. The structure of imp-A is closely related to selpercatinib but differs in specific functional group arrangements or substitution patterns [3] [9]. This impurity exhibits a retention time of 10.7988 minutes under standardized high-performance liquid chromatography conditions [3].

Impurity B (imp-B) represents another significant process-related impurity that can be formed during the synthesis of selpercatinib [3] [9]. This compound typically arises from side reactions involving the pyrazolo[1,5-a]pyridine core formation or subsequent functionalization steps [3] [9]. The impurity has a retention time of 30.422 minutes, which allows for its effective separation from the main compound and other impurities during analytical procedures [3].

Impurities C and D (imp-C and imp-D) are additional process-related impurities that are generated during the synthetic process [3] [9]. These compounds have retention times of 31.355 minutes and 32.554 minutes, respectively, enabling their identification and quantification using chromatographic methods [3]. The formation of these impurities is typically associated with specific reaction conditions or the presence of trace amounts of alternative starting materials [3] [9].

Structural Elucidation Techniques for Impurities

The structural elucidation of selpercatinib impurities employs a combination of advanced analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) serving as the primary method for characterization [9] [10]. High-performance liquid chromatography coupled with mass spectrometry provides both separation and structural identification capabilities, enabling the determination of molecular weights and fragmentation patterns of the impurities [9] [10].

Mass spectrometry analysis reveals the molecular ion peaks and characteristic fragmentation patterns for each impurity, allowing for the determination of their molecular formulas and structural relationships to the parent compound [9] [10]. The fragmentation patterns provide valuable information about the functional groups present in the impurities and help elucidate their formation pathways during the synthetic process [9] [10].

Nuclear magnetic resonance (NMR) spectroscopy serves as a complementary technique for structural elucidation, providing detailed information about the connectivity and environment of atoms within the impurity structures [11]. Proton NMR and carbon-13 NMR spectroscopy are particularly useful for confirming the structural assignments made based on mass spectrometry data [11]. The combination of one-dimensional and two-dimensional NMR techniques enables comprehensive structural characterization of the impurities [11].

High-resolution mass spectrometry (HRMS) provides accurate mass measurements that support the determination of molecular formulas for the impurities [9] [10]. This technique is particularly valuable for distinguishing between structurally similar impurities and confirming the presence of specific functional groups based on characteristic mass differences [9] [10]. The accurate mass data obtained from HRMS analysis is essential for definitive structural assignments and quality control purposes [9] [10].

Quality Control Parameters in Synthesis

The quality control parameters for selpercatinib synthesis are established based on comprehensive analytical method validation following International Council for Harmonisation (ICH) guidelines [3] [9]. The analytical methods employed for impurity detection and quantification must demonstrate specificity, sensitivity, linearity, precision, accuracy, and robustness [3] [9].

The limit of detection (LOD) and limit of quantitation (LOQ) represent critical parameters for assessing the sensitivity of analytical methods used in quality control [3] [9]. For selpercatinib, the LOD is established at 0.0022 μg/mL, while the LOQ is set at 0.0065 μg/mL [3]. The process impurities exhibit similar detection limits, with LOD values ranging from 0.0020 to 0.0030 μg/mL and LOQ values ranging from 0.0060 to 0.0090 μg/mL [3] [9].
The precision of analytical methods is evaluated through repeatability and intermediate precision studies, with relative standard deviation (RSD) values typically required to be less than 2.0% for acceptable performance [3] [9]. The recovery studies for process impurities demonstrate acceptable accuracy, with recovery percentages ranging from 90% to 110% for all impurities at various concentration levels [3] [9].

The chromatographic conditions for quality control analysis are optimized to achieve baseline separation of all impurities from the main compound and from each other [3] [9]. The minimum resolution requirements are established at greater than 1.5 between the main peak and impurities, and greater than 1.2 between adjacent impurities [3] [9]. These parameters ensure reliable identification and quantification of impurities in pharmaceutical manufacturing [3] [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

525.24883788 g/mol

Monoisotopic Mass

525.24883788 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CEGM9YBNGD

Drug Indication

Selpercatinib is approved to treat: - adult with locally advanced or metastatic non-small cell lung cancer (NSCLC) with a rearranged during transfection (RET) gene fusion. In Europe, patients should require systemic therapy following prior treatment with immunotherapy and/or platinum-based chemotherapy. - adults and children 12 years of age and older with advanced or metastatic medullary thyroid cancer (MTC) with a RET mutation who require systemic therapy In Europe, patients should have been previously treated with [sorafenib] and/or [lenvatinib]. - adults and children 12 years and older with advanced RET-mutant medullary thyroid cancer (MTC) who require systemic therapy following prior treatment with [cabozantinib] and/or [vandetanib] - adults and children 12 years of age and older with advanced or metastatic thyroid cancer with a RET gene fusion who require systemic therapy and who are radioactive iodine-refractory (if radioactive iodine is appropriate) - adults with locally advanced or metastatic solid tumors with a RET gene fusion that have progressed on or following prior systemic treatment or who have no satisfactory alternative treatment options Selpercatinib is currently approved for these indications under an accelerated approval scheme and continued approval may be contingent on future confirmatory trials.
FDA Label
Retsevmo as monotherapy is indicated for the treatment of adults and adolescents 12 years and older with advanced RET-mutant medullary thyroid cancer (MTC)advanced RET fusion-positive non-small cell lung cancer (NSCLC) not previously treated with a RET inhibitoradvanced RET fusion-positive thyroid cancer who require systematic therapy following prior treatment
Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Selpercatinib is an oral selective inhibitor of the tyrosine kinase receptor encoded by RET (rearranged during transfection), a proto-oncogene which is mutated or altered in many cancers such a medullary thyroid cancer and non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with selpercatinib and can lead to dose modifications or drug discontinuation, but clinically apparent liver injury with jaundice has not been described with its use.

Drug Classes

Antineoplastic Agents, Kinase Inhibitors

Mechanism of Action

Rearranged during transfection (RET) is a transmembrane receptor tyrosine kinase containing extracellular, transmembrane, and intracellular domains whose activity is required for normal kidney and nervous system development. Constitutive RET activation is primarily achieved through chromosomal rearrangements producing 5' fusions of dimerizable domains to the 3' _RET_ tyrosine kinase domain, such as _KIF5B-RET_ and _CCDC6-RET_, resulting in constitutive dimerization and subsequent autophosphorylation. Constitutive activation leads to increased downstream signalling and is associated with tumour invasion, migration, and proliferation. Selpercatinib is a direct RET kinase inhibitor, exhibiting IC50 values between 0.92 and 67.8 nM depending on the exact _RET_ genotype. Information based on natural as well as induced resistance mutations and molecular modelling suggests that selpercatinib directly inhibits RET autophosphorylation by competing with ATP for binding. Various single amino acid mutations at position 810 inhibit selpercatinib binding without significantly altering ATP binding, potentially leading to treatment failures. Selpercatinib is also reported to inhibit other tyrosine kinase receptors, including VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, at clinically relevant concentrations. The significance of these effects is not well studied.

Absorption Distribution and Excretion

In patients with locally advanced or metastatic solid tumours receiving 160 mg of selpercatinib twice daily, steady-state was achieved after approximately 7 days, with a Cmax of 2,980 (CV 53%) and AUC0-24h of 51,600 (CV 58%). The absolute bioavailability is between 60 and 82% (mean 73%), and the median tmax is two hours. Food has no apparent effect on the AUC or Cmax of selpercatinib. Patients with hepatic impairment display a concomitant increase in AUC0-INF for mild (7%), moderate (32%), and severe (77%) impairment.
Selpercatinib administered as a single 160 mg dose in healthy individuals was primarily recovered in feces (69%, 14% unchanged) and urine (24%, 12% unchanged).
Selpercatinib has an apparent volume of distribution of 191 L; the volume of distribution increases with increasing body weight.
Selpercatinib has an apparent clearance of 6L/h; the clearance increases with increasing body weight.

Metabolism Metabolites

Selpercatinib is predominantly metabolized in the liver by CYP3A4.

Wikipedia

Selpercatinib
Tetraoxidane

Biological Half Life

Selpercatinib has a half-life of 32 hours in healthy individuals.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Li AY, McCusker MG, Russo A, Scilla KA, Gittens A, Arensmeyer K, Mehra R, Adamo V, Rolfo C: RET fusions in solid tumors. Cancer Treat Rev. 2019 Dec;81:101911. doi: 10.1016/j.ctrv.2019.101911. Epub 2019 Oct 30. [PMID:31715421]
Russo A, Lopes AR, McCusker MG, Garrigues SG, Ricciardi GR, Arensmeyer KE, Scilla KA, Mehra R, Rolfo C: New Targets in Lung Cancer (Excluding EGFR, ALK, ROS1). Curr Oncol Rep. 2020 Apr 16;22(5):48. doi: 10.1007/s11912-020-00909-8. [PMID:32296961]
Solomon BJ, Tan L, Lin JJ, Wong SQ, Hollizeck S, Ebata K, Tuch BB, Yoda S, Gainor JF, Sequist LV, Oxnard GR, Gautschi O, Drilon A, Subbiah V, Khoo C, Zhu EY, Nguyen M, Henry D, Condroski KR, Kolakowski GR, Gomez E, Ballard J, Metcalf AT, Blake JF, Dawson SJ, Blosser W, Stancato LF, Brandhuber BJ, Andrews S, Robinson BG, Rothenberg SM: RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies. J Thorac Oncol. 2020 Apr;15(4):541-549. doi: 10.1016/j.jtho.2020.01.006. Epub 2020 Jan 24. [PMID:31988000]
Subbiah V, Yang D, Velcheti V, Drilon A, Meric-Bernstam F: State-of-the-Art Strategies for Targeting RET-Dependent Cancers. J Clin Oncol. 2020 Apr 10;38(11):1209-1221. doi: 10.1200/JCO.19.02551. Epub 2020 Feb 21. [PMID:32083997]
Takahashi M, Ritz J, Cooper GM: Activation of a novel human transforming gene, ret, by DNA rearrangement. Cell. 1985 Sep;42(2):581-8. doi: 10.1016/0092-8674(85)90115-1. [PMID:2992805]
Qian Y, Chai S, Liang Z, Wang Y, Zhou Y, Xu X, Zhang C, Zhang M, Si J, Huang F, Huang Z, Hong W, Wang K: KIF5B-RET fusion kinase promotes cell growth by multilevel activation of STAT3 in lung cancer. Mol Cancer. 2014 Jul 21;13:176. doi: 10.1186/1476-4598-13-176. [PMID:25047660]
FDA Approved Drug Products: Retevmo (selpercatinib) capsules

Explore Compound Types